molecular formula C22H23F2N3O4S B12372272 2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide

2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide

Cat. No.: B12372272
M. Wt: 463.5 g/mol
InChI Key: SGERSEZXZIVUEY-IENJSVCTSA-N
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Description

2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes cyclopropyl, difluoromethyl, and phenoxypyrimidine groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclopropyl(difluoro)methyl group, followed by the introduction of the phenoxypyrimidine moiety. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity.

    Biology: It may be used in biological studies to understand its effects on cellular processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with similar fluorinated groups.

    Suberanilic Acid: An amide alkaloid with antimicrobial properties.

    Trabectedin: An antitumor chemotherapy medication with a complex mechanism of action.

Uniqueness

2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H23F2N3O4S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide

InChI

InChI=1S/C22H23F2N3O4S/c1-32(29,30)12-11-18(14-7-8-14)26-19(28)17-13-25-21(22(23,24)15-9-10-15)27-20(17)31-16-5-3-2-4-6-16/h2-6,11-15,18H,7-10H2,1H3,(H,26,28)/b12-11+/t18-/m1/s1

InChI Key

SGERSEZXZIVUEY-IENJSVCTSA-N

Isomeric SMILES

CS(=O)(=O)/C=C/[C@H](C1CC1)NC(=O)C2=CN=C(N=C2OC3=CC=CC=C3)C(C4CC4)(F)F

Canonical SMILES

CS(=O)(=O)C=CC(C1CC1)NC(=O)C2=CN=C(N=C2OC3=CC=CC=C3)C(C4CC4)(F)F

Origin of Product

United States

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